Cas no 1228-72-4 (17-Epiestriol)

17-Epiestriol structure
17-Epiestriol structure
商品名:17-Epiestriol
CAS番号:1228-72-4
MF:C18H24O3
メガワット:288.38136
CID:164778
PubChem ID:256737

17-Epiestriol 化学的及び物理的性質

名前と識別子

    • Estra-1,3,5(10)-triene-3,16,17-triol,(16a,17a)-
    • 17-Epiestriol
    • 16a,17a-Estriol
    • 16a-Hydroxy-17a-estradiol
    • 16ALPHA-HYDROXY-17ALPHA-ESTRADIOL
    • 17a-Estriol
    • 17-EPIESTRIOL (16ALPHA,17ALPHA)
    • 17-epioestriol
    • epi-Oestriol
    • DTXSID00858947
    • NS00069550
    • LMST02010049
    • 17alpha-Estriol
    • (16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol
    • (8R,9S,13S,14S,16R,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
    • UNII-4G7IHY560Z
    • (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
    • Estra-1,3,5(10)-triene-3,16alpha,17alpha-triol (17-epi-Estriol)
    • 4G7IHY560Z
    • (16alpha,17alpha)-Estra-1,3,5(10)-Triene-3,16,17-Triol
    • estra-1(10),2,4-triene-3,16alpha,17alpha-triol
    • BIDD:ER0026
    • 16.ALPHA.,17.ALPHA.-ESTRIOL
    • DB07702
    • 16alpha,17alpha-estriol
    • SCHEMBL223226
    • 17.ALPHA.-ESTRIOL
    • 1,3,5(10)-Estratriene-3,16alpha,17alpha-triol
    • Estriol Impurity E
    • PD005539
    • AKOS040755521
    • ESTRA-1,3,5(10)-TRIENE-3,16,17-TRIOL, (16.ALPHA.,17.ALPHA.)-
    • NSC 84051
    • 1228-72-4
    • CHEMBL1232445
    • CHEBI:42156
    • NSC84051
    • (1S,2R,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol
    • MFCD00069500
    • Estra-1,3,5(10)-triene-3,16?,17?-triol (17-epi-Estriol)
    • NSC-84051
    • Estra-1,3,5(10)-triene-3,16a,17a-triol
    • Q27096920
    • E3O
    • 3,16alpha,17alpha-Trihydroxy-1,3,5(10)-estratriene
    • 17-epi-Estriol
    • (9beta,13alpha,14beta,16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol
    • Estra-1,3,5(10)-triene-3,16,17-triol, (16alpha,17alpha)-
    • 16.ALPHA.-HYDROXY-17.ALPHA.-ESTRADIOL
    • ESTRA-1,3,5(10)-TRIENE-3,16.ALPHA.,17.ALPHA.-TRIOL
    • HY-163712
    • CS-1100827
    • MDL: MFCD00069500
    • インチ: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
    • InChIKey: PROQIPRRNZUXQM-PNVOZDDCSA-N
    • ほほえんだ: C[C@@]12CC[C@@H]3C4=CC=C(C=C4CC[C@H]3[C@@H]2C[C@H]([C@H]1O)O)O

計算された属性

  • せいみつぶんしりょう: 288.17300
  • どういたいしつりょう: 288.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • ゆうかいてん: 239-241°C
  • PSA: 60.69000
  • LogP: 2.58000

17-Epiestriol セキュリティ情報

  • WGKドイツ:3

17-Epiestriol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E586510-5mg
17-Epiestriol
1228-72-4
5mg
$ 328.00 2023-09-07
1PlusChem
1P000JZ2-1mg
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)-
1228-72-4 ≥95%
1mg
$166.00 2025-02-18
A2B Chem LLC
AA25086-1mg
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)-
1228-72-4 ≥95%
1mg
$106.00 2024-04-20
TRC
E586510-25mg
17-Epiestriol
1228-72-4
25mg
$1409.00 2023-05-18
TRC
E586510-2.5mg
17-Epiestriol
1228-72-4
2.5mg
$ 244.00 2023-09-07
A2B Chem LLC
AA25086-5mg
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)-
1228-72-4 ≥95%
5mg
$469.00 2024-04-20
TRC
E586510-10mg
17-Epiestriol
1228-72-4
10mg
$ 620.00 2023-09-07
1PlusChem
1P000JZ2-5mg
Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)-
1228-72-4 ≥95%
5mg
$621.00 2023-12-25

17-Epiestriol 関連文献

17-Epiestriolに関する追加情報

Professional Introduction to Compound with CAS No 1228-72-4 and Product Name 17-Epiestriol

Compound with the CAS number 1228-72-4 is a significant chemical entity that has garnered considerable attention in the field of pharmaceutical research and development. This compound, more specifically identified by the product name 17-Epiestriol, is a derivative of estrogen and has shown promising potential in various biological and therapeutic applications. The unique structural configuration of 17-Epiestriol distinguishes it from other estrogens, making it a subject of intense study for its distinct pharmacological properties.

The chemical structure of 17-Epiestriol involves a specific epimerization at the C17 position, which alters its interaction with estrogen receptors in the body. This modification leads to a different pharmacokinetic profile compared to native estrogens, potentially offering improved efficacy and reduced side effects. Recent advancements in biochemical research have highlighted the importance of such structural modifications in developing next-generation therapeutics.

In the realm of medical science, 17-Epiestriol has been explored for its potential applications in treating various hormonal disorders and cancers. Studies have demonstrated its ability to selectively bind to estrogen receptors, particularly in breast cancer cells, where it can modulate signaling pathways involved in tumor growth and progression. The compound's ability to exhibit both agonistic and antagonistic effects on estrogen receptors makes it a versatile candidate for therapeutic intervention.

One of the most compelling aspects of 17-Epiestriol is its role in preclinical research related to menopausal symptoms management. Traditional estrogen therapies often come with significant side effects, including an increased risk of thromboembolic events and certain types of cancer. 17-Epiestriol, however, has shown promise in mitigating these risks while still providing relief from menopausal discomforts such as hot flashes and osteoporosis. This has positioned it as a potential alternative for patients seeking hormone replacement therapy with fewer adverse effects.

Recent clinical trials have begun to shed light on the therapeutic potential of 17-Epiestriol in treating osteoporosis. The compound's ability to stimulate bone formation by interacting with estrogen receptors has been observed to enhance bone density in postmenopausal women. This effect is attributed to its ability to activate bone-forming cells (osteoblasts) while inhibiting bone-resorbing cells (osteoclasts), thereby creating a favorable environment for bone health improvement.

The pharmacological profile of 17-Epiestriol also extends to its anti-inflammatory and immunomodulatory properties. Research indicates that the compound can modulate immune responses by influencing cytokine production and reducing inflammation-related markers. This makes it a promising candidate for developing treatments for autoimmune diseases and chronic inflammatory conditions where estrogen receptor signaling plays a critical role.

In conclusion, the compound with CAS no 1228-72-4, known by the product name 17-Epiestriol, represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and diverse biological activities position it as a valuable tool in both preclinical and clinical research. As ongoing studies continue to uncover new applications and mechanisms of action, 17-Epiestriol is poised to become an important therapeutic agent in managing various medical conditions associated with estrogen receptor signaling.

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